molecular formula C22H40P2 B1609129 1,2-Bis(DI-tert-butylphosphino)benzene CAS No. 215951-98-7

1,2-Bis(DI-tert-butylphosphino)benzene

Cat. No.: B1609129
CAS No.: 215951-98-7
M. Wt: 366.5 g/mol
InChI Key: WWUOMCDYYCYMIK-UHFFFAOYSA-N
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Description

1,2-Bis(DI-tert-butylphosphino)benzene is a bidentate phosphine ligand known for its versatility in catalysis and organic synthesis. This compound is characterized by its two phosphine groups attached to a benzene ring, making it a valuable ligand in various chemical reactions.

Preparation Methods

1,2-Bis(DI-tert-butylphosphino)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromobenzene with tert-butylphosphine in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of this compound .

Chemical Reactions Analysis

1,2-Bis(DI-tert-butylphosphino)benzene undergoes various types of reactions, primarily due to its role as a ligand in coordination chemistry. Some of the notable reactions include:

    Oxidation: The compound can undergo oxidation reactions, forming phosphine oxides.

    Substitution: It participates in substitution reactions where the phosphine groups can be replaced by other ligands.

    Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Scientific Research Applications

1,2-Bis(DI-tert-butylphosphino)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(DI-tert-butylphosphino)benzene primarily involves its function as a ligand. In catalytic processes, it forms complexes with metal ions, facilitating various chemical reactions. The phosphine groups coordinate with the metal center, stabilizing the transition state and enhancing the reaction rate. This coordination chemistry is crucial in many catalytic cycles, including those involving palladium and other transition metals .

Comparison with Similar Compounds

1,2-Bis(DI-tert-butylphosphino)benzene can be compared with other similar bidentate phosphine ligands:

These comparisons highlight the unique properties of this compound, particularly its steric bulk and electronic characteristics, which make it a valuable ligand in various catalytic applications.

Properties

IUPAC Name

ditert-butyl-(2-ditert-butylphosphanylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40P2/c1-19(2,3)23(20(4,5)6)17-15-13-14-16-18(17)24(21(7,8)9)22(10,11)12/h13-16H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUOMCDYYCYMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409372
Record name 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215951-98-7
Record name 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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